molecular formula C38H74N2O2 B14214205 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide CAS No. 831223-52-0

2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide

Cat. No.: B14214205
CAS No.: 831223-52-0
M. Wt: 591.0 g/mol
InChI Key: QNKGYMCMDMBFEJ-STIJGECFSA-N
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Description

2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and cyclohexyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclohexyl amine derivative, followed by the introduction of the hexyldecanoyl group through an amide bond formation. Common reagents used in these reactions include hexylamine, decanoyl chloride, and cyclohexylamine. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amides, and substituted cyclohexyl compounds

Scientific Research Applications

2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including its interactions with cellular membranes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Used in the development of new materials, including polymers and surfactants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide involves its interaction with specific molecular targets, including proteins and cellular membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function. Additionally, the cyclohexyl group may interact with specific protein binding sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide include:

    N-Hexyl-N-decanoylcyclohexylamine: A compound with similar structural features but lacking the additional hexyl group.

    2-Hexyl-N-cyclohexylacetamide: A compound with a shorter aliphatic chain and different amide linkage.

    N-Decanoyl-N-cyclohexylhexylamine: A compound with a different arrangement of the aliphatic chains and cyclohexyl group.

Uniqueness

This compound is unique due to its specific combination of long aliphatic chains and cyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

831223-52-0

Molecular Formula

C38H74N2O2

Molecular Weight

591.0 g/mol

IUPAC Name

2-hexyl-N-[(2R)-2-[[(2R)-2-hexyldecanoyl]amino]cyclohexyl]decanamide

InChI

InChI=1S/C38H74N2O2/c1-5-9-13-17-19-23-29-33(27-21-15-11-7-3)37(41)39-35-31-25-26-32-36(35)40-38(42)34(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h33-36H,5-32H2,1-4H3,(H,39,41)(H,40,42)/t33-,34?,35-,36?/m1/s1

InChI Key

QNKGYMCMDMBFEJ-STIJGECFSA-N

Isomeric SMILES

CCCCCCCC[C@@H](CCCCCC)C(=O)N[C@@H]1CCCCC1NC(=O)C(CCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)NC1CCCCC1NC(=O)C(CCCCCC)CCCCCCCC

Origin of Product

United States

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